gp120-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

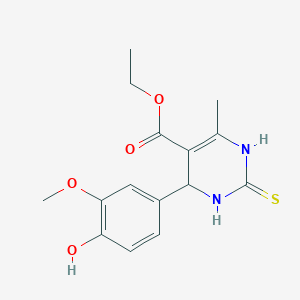

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLULCMFZZNMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Gp120-IN-1 Nexus: A Technical Guide to its Anti-HIV-1 Mechanism

For Immediate Release

Executive Summary

Gp120-IN-1 has emerged as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry, a critical initial step in the viral lifecycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to offer a detailed understanding of this promising anti-HIV-1 compound.

Introduction to HIV-1 Entry and the Role of Gp120

The entry of HIV-1 into host cells is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells, particularly helper T-cells.[1][2] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3][4] Gp120 is therefore a prime target for the development of HIV-1 entry inhibitors.[4][5]

This compound: A Potent Inhibitor of HIV-1 Entry

This compound is a small molecule inhibitor that demonstrates significant anti-HIV-1 activity.[6] It functions by directly targeting the gp120 protein, thereby preventing the initial attachment of the virus to the host cell.[3][6]

Quantitative Analysis of this compound Activity

The inhibitory and cytotoxic properties of this compound have been quantified through various in vitro assays. The table below summarizes the key quantitative data available for this compound and a closely related proteomimetic inhibitor, designated as compound 1.

| Compound | Parameter | Value | Cell Line/Assay Condition | Reference |

| This compound (compound 4e) | IC50 | 2.2 µM | Anti-HIV-1 activity | [6] |

| This compound (compound 4e) | CC50 | 100.90 µM | Cytotoxicity in SUP-T1 cells | [6] |

| Compound 1 | EC50 | Submicromolar | Inhibition of CD4-gp120 binding (ELISA) | [3] |

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to inhibit 50% of the viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that results in the death of 50% of the cells. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Core Mechanism of Action: Inhibition of Gp120-CD4 Binding

The primary mechanism of action of this compound is the disruption of the crucial interaction between the HIV-1 envelope protein gp120 and the host cell's CD4 receptor.[3] By binding to the surface of gp120, the inhibitor allosterically or directly blocks the CD4 binding site, preventing the initial attachment of the virus.[3][4]

Binding Site on Gp120

Competition experiments with monoclonal antibodies (mAbs) have provided insights into the binding site of a closely related inhibitor on gp120.[3] The inhibitor demonstrated a dose-dependent ability to block the binding of mAb 447-52D, which targets the tip of the V3 loop of gp120.[3] Conversely, it did not affect the binding of mAb 2G12, which recognizes glycan structures on gp120.[3] This suggests that the inhibitor binds to a region on the gp120 surface that overlaps with or is in close proximity to the V3 loop, a region critical for coreceptor binding.[3][7]

Experimental Protocols

The mechanism of action of this compound and related compounds has been elucidated through a series of key experiments.

CD4-Gp120 Binding Inhibition ELISA

This assay quantifies the ability of an inhibitor to block the interaction between gp120 and the CD4 receptor.

Protocol:

-

Coating: Soluble CD4 is immobilized on the surface of microtiter plate wells.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Incubation: A mixture of HIV-1 IIIB gp120 and varying concentrations of the inhibitor (e.g., this compound) is added to the wells. A control with no inhibitor is also included.

-

Washing: The plate is washed to remove unbound gp120 and inhibitor.

-

Detection: A primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader.

-

Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. The EC50 value is determined from the dose-response curve.[3][8]

Gp120-Antibody Competition Assay

This experiment is designed to identify the approximate binding region of the inhibitor on the gp120 protein.

Protocol:

-

Coating: Recombinant gp120 is coated onto the wells of a microtiter plate.

-

Inhibitor Incubation: Varying concentrations of the inhibitor are added to the wells and incubated to allow for binding to gp120.

-

Antibody Addition: A specific monoclonal antibody (e.g., 447-52D or 2G12) is added to the wells.

-

Incubation and Washing: The plate is incubated to allow antibody binding and then washed to remove unbound components.

-

Detection: An enzyme-linked secondary antibody that recognizes the primary monoclonal antibody is added.

-

Substrate and Measurement: A chromogenic substrate is added, and the absorbance is measured.

-

Analysis: A reduction in absorbance in the presence of the inhibitor indicates competition for the same or an overlapping binding site with the monoclonal antibody.[3]

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a well-defined mechanism of action. By targeting the viral envelope glycoprotein gp120 and preventing its initial interaction with the host cell CD4 receptor, this compound effectively neutralizes the virus before it can establish an infection. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds as potential antiretroviral therapeutics. The specificity of its interaction with the gp120 surface, particularly in a region involving the V3 loop, offers a strategic advantage in combating a broad range of HIV-1 isolates. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical application.

References

- 1. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]

- 2. The GP120 molecule of HIV-1 and its interaction with T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HIV envelope protein gp120 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The HIV-1 Envelope Glycoprotein gp120 Features Four Heparan Sulfate Binding Domains, Including the Co-receptor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-linked immunoassay for human immunodeficiency virus type 1 envelope glycoprotein 120 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the gp120-IN-1 Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical target for antiretroviral drug development. Its interaction with the host cell receptor CD4 is the first step in viral entry, making the inhibition of this interaction a key therapeutic strategy. This technical guide provides a detailed overview of the binding site for gp120-IN-1, a novel inhibitor that targets the highly conserved Phe43 cavity of gp120. We will delve into the mechanism of action, summarize the available quantitative data, and provide detailed experimental protocols for the key assays used in its characterization. This document aims to serve as a comprehensive resource for researchers actively involved in the development of HIV-1 entry inhibitors.

Introduction: The HIV-1 Entry Mechanism and the Role of gp120

HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells.[1] This initial binding triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent interaction with the coreceptor leads to further conformational rearrangements in the gp120-gp41 complex, culminating in the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.

The gp120 glycoprotein is a key player in this process, and its interaction with CD4 represents a vulnerable target for therapeutic intervention. Small molecules that can bind to gp120 and prevent its interaction with CD4 are a promising class of antiretroviral drugs known as entry inhibitors.

This compound: A Novel Inhibitor Targeting the Phe43 Cavity

This compound is a 1,2,3,4-tetrahydropyrimidine derivative that has been identified as a potent inhibitor of HIV-1 entry.[2] It exerts its antiviral activity by targeting a highly conserved and functionally critical pocket on gp120 known as the Phe43 cavity.[2] This cavity is a deep hydrophobic pocket that accommodates the phenylalanine residue at position 43 of the CD4 receptor during natural binding. By occupying this cavity, this compound directly competes with CD4 binding, thereby preventing the initial attachment of the virus to the host cell.

Mechanism of Action

The proposed mechanism of action for this compound is the direct competitive inhibition of the gp120-CD4 interaction. By binding to the Phe43 cavity, this compound is thought to stabilize a conformation of gp120 that is incompatible with CD4 binding, effectively blocking the first step of viral entry.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.[2]

| Parameter | Value | Description |

| IC50 | 2.2 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 replication in a cell-based assay. |

| CC50 | 100.90 µM | The half maximal cytotoxic concentration, representing the concentration of this compound that causes 50% reduction in cell viability. |

| Selectivity Index (SI) | >45 | Calculated as CC50 / IC50, this value indicates the therapeutic window of the compound. A higher SI value is desirable. |

The this compound Binding Site: The Phe43 Cavity

The Phe43 cavity is a well-characterized druggable pocket on the surface of HIV-1 gp120. It is formed at the interface of the inner and outer domains and the bridging sheet of the glycoprotein. The cavity is named for its critical interaction with the Phenylalanine 43 residue of the host CD4 receptor.

Key Interacting Residues

While the specific interactions of this compound have been modeled through molecular docking, a crystal structure of the complex is not yet available. However, based on the docking studies of similar compounds targeting the Phe43 cavity, the following gp120 residues are predicted to be crucial for the binding of this compound:

-

Hydrophobic Interactions: The hydrophobic core of the Phe43 cavity is lined with several nonpolar residues that are likely to form van der Waals interactions with the inhibitor. These may include:

-

Val255

-

Thr257

-

Trp427

-

-

Hydrogen Bonding: Polar residues at the entrance and within the cavity can form hydrogen bonds with the inhibitor, contributing to its binding affinity and specificity. Potential hydrogen bond donors and acceptors include:

-

Asp368

-

Glu370

-

Asn425

-

The following diagram illustrates the logical relationship of key residues within the Phe43 cavity that are likely to interact with this compound.

Figure 1: Predicted interactions of this compound within the Phe43 cavity of HIV-1 gp120.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-HIV-1 activity and cytotoxicity of this compound.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of the inhibitor indicates antiviral activity.

Materials:

-

HIV-1 susceptible cell line (e.g., TZM-bl cells or SUP-T1 cells)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Protocol:

-

Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Infection: Add 50 µL of the diluted compound to the cells, followed by the addition of 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include virus-only controls (no compound) and cell-only controls (no virus or compound).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[3] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the p24 Antigen ELISA to determine the anti-HIV-1 activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.[4]

Materials:

-

Cell line used in the antiviral assay (e.g., TZM-bl or SUP-T1 cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include cell-only controls (no compound).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (3-5 days).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved Phe43 cavity of gp120, makes it an attractive candidate for further optimization. The quantitative data available demonstrate its potent anti-HIV-1 activity and favorable selectivity index.

Future research should focus on obtaining a high-resolution crystal structure of gp120 in complex with this compound to definitively elucidate the binding mode and key molecular interactions. This structural information will be invaluable for structure-based drug design efforts aimed at improving the potency and pharmacokinetic properties of this class of inhibitors. Furthermore, detailed kinetic studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would provide a more comprehensive understanding of the binding affinity and kinetics of this compound. Continued investigation into the 1,2,3,4-tetrahydropyrimidine scaffold holds significant promise for the development of the next generation of HIV-1 entry inhibitors.

References

The Impact of Small-Molecule Inhibitors on HIV-1 gp120 Conformational Dynamics: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of small-molecule inhibitors, exemplified by the class of compounds herein referred to as "gp120-IN-1," on the conformational changes of the HIV-1 envelope glycoprotein gp120. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 entry and the development of novel antiretroviral therapies.

Introduction: The Dynamic Nature of gp120 and its Role in HIV-1 Entry

The entry of HIV-1 into host cells is a complex, multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells.[1] This binding event triggers a cascade of conformational changes within the gp120 trimer, exposing the binding site for a coreceptor, either CCR5 or CXCR4.[2] Subsequent coreceptor engagement leads to further structural rearrangements in both gp120 and the transmembrane glycoprotein gp41, ultimately culminating in the fusion of the viral and cellular membranes and the release of the viral core into the host cell cytoplasm.[2]

The gp120 glycoprotein is inherently flexible and exists in multiple conformational states. This dynamic nature is crucial for its function but also presents a vulnerability that can be exploited by small-molecule inhibitors. This guide focuses on a class of inhibitors that bind to gp120 and modulate its conformational landscape, preventing the productive changes necessary for viral entry.

Mechanism of Action: Inducing a Non-Productive Conformation

Small-molecule inhibitors such as BMS-806 and IC9564 function by binding to a pocket on gp120, distinct from the primary CD4 binding site, and inducing or stabilizing a "non-productive" conformation.[3][4] This altered conformation can prevent the subsequent interaction with CD4 or, if CD4 is already bound, can block the necessary downstream conformational rearrangements of the gp120-gp41 complex.[3][4]

Unlike the natural ligand CD4, which triggers a cascade of changes leading to membrane fusion, these inhibitors effectively "lock" gp120 in a state that is incompatible with the fusogenic process. For instance, the small molecule IC9564 has been shown to induce a conformational change in gp120 that, while increasing the binding of certain conformational antibodies, inhibits the CD4-induced conformational changes in gp41 that are essential for membrane fusion.[4] Similarly, BMS-806 and related compounds block CD4-induced conformational changes in the gp120-gp41 complex.[3]

The binding of these inhibitors can allosterically affect distant regions of the gp120 protein, including the variable loops (V1/V2 and V3), which play a critical role in receptor and coreceptor binding and in shielding conserved epitopes from the host immune response.

Quantitative Analysis of Inhibitor Binding and Activity

The interaction of small-molecule inhibitors with gp120 can be quantified using various biophysical and virological assays. The following tables summarize key quantitative data for representative gp120 inhibitors.

| Inhibitor | Assay Type | Target/Virus | Value | Reference(s) |

| BMS-806 | Antiviral Activity (EC50) | Various HIV-1 Strains | 0.85 - 26.5 nM | [5][6] |

| CD4 Competition (IC50) | Monomeric gp120 | ~100 nM | [5][6] | |

| Binding Stoichiometry | gp120 | ~1:1 | [5][6] | |

| NBD-556 | Binding Affinity (Kd) | gp120 | 3.7 µM | [7] |

| Binding Enthalpy (ΔH) | gp120 | -24.5 kcal/mol | [7] | |

| Binding Entropy (ΔS) | gp120 | -57.4 cal/(K·mol) | [7] | |

| IC9564 | Antiviral Activity (IC50) | HIV-1 CC101.19 cl.7 | 0.62 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor effects on gp120. Below are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition

This assay quantifies the ability of an inhibitor to block the interaction between gp120 and its primary receptor, CD4.

-

Coating: 96-well microplates are coated with a capture antibody specific for gp120 (e.g., D7324) overnight at 4°C.[9]

-

Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

-

gp120 Capture: Recombinant gp120 protein is added to the wells and incubated for 1-2 hours at room temperature to allow capture by the antibody.[9]

-

Inhibitor Incubation: Serial dilutions of the test inhibitor (e.g., BMS-806) are added to the wells, followed by a constant concentration of soluble CD4 (sCD4). The plate is incubated for 1-2 hours at room temperature.

-

Detection: The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Data Analysis: The absorbance is read at the appropriate wavelength, and the IC50 value (the concentration of inhibitor that reduces sCD4 binding by 50%) is calculated.[5][6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to gp120.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: Recombinant gp120 is immobilized onto the sensor chip surface.

-

Analyte Injection: The inhibitor (analyte) is flowed over the chip surface at various concentrations.

-

Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

-

Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.[10]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Purified gp120 is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.[7]

-

Titration: The inhibitor is injected into the gp120 solution in a series of small aliquots.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to gp120. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM allows for the high-resolution structural determination of the gp120-inhibitor complex, providing insights into the molecular basis of the conformational changes.

-

Complex Formation: The purified gp120 protein is incubated with the inhibitor to form a stable complex.

-

Grid Preparation: A small volume of the complex solution is applied to an EM grid.

-

Vitrification: The grid is rapidly plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous (non-crystalline) ice. This preserves the native conformation of the complex.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the gp120-inhibitor complex.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Conclusion

Small-molecule inhibitors that target the conformational machinery of HIV-1 gp120 represent a promising class of antiretroviral drugs. By binding to gp120 and inducing a non-productive conformational state, these inhibitors effectively block the initial stages of viral entry. The quantitative and structural characterization of these inhibitor-gp120 interactions, through a combination of biophysical and structural biology techniques, is essential for the rational design of more potent and broadly effective HIV-1 entry inhibitors. This guide provides a foundational understanding of the mechanism of action of this class of inhibitors and the experimental approaches required for their comprehensive evaluation.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of a nonproductive conformational change in gp120 by a small molecule HIV type 1 entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1 [frontiersin.org]

- 10. pnas.org [pnas.org]

The Role of gp120-IN-1 in Blocking HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers a cascade of conformational changes in gp120 and the associated gp41 transmembrane protein, ultimately leading to the fusion of the viral and cellular membranes. The critical nature of the gp120-CD4 interaction makes it a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth analysis of gp120-IN-1, a potent small molecule inhibitor of HIV-1 entry. We will explore its mechanism of action, present key quantitative data on its antiviral activity and cytotoxicity, and provide detailed experimental protocols for its characterization.

Introduction to HIV-1 Entry and the Role of gp120

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, a trimer of gp120-gp41 heterodimers.[1] The process can be summarized as follows:

-

Attachment: The gp120 subunit initially binds to the CD4 receptor on the host cell, primarily T-helper cells and macrophages.[1][2]

-

Co-receptor Binding: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[3]

-

Fusion: The binding to the co-receptor triggers further conformational changes in gp120 and gp41, leading to the insertion of gp41's fusion peptide into the host cell membrane. This brings the viral and cellular membranes into close proximity, facilitating their fusion and the release of the viral capsid into the cytoplasm.[3]

The "Phe43 cavity" is a highly conserved hydrophobic pocket on gp120 that is critical for its interaction with the phenylalanine residue at position 43 of the CD4 receptor. Small molecules that can bind to this cavity can act as competitive inhibitors, preventing the gp120-CD4 interaction and thus blocking viral entry.

This compound: A Novel HIV-1 Entry Inhibitor

This compound, also identified as compound 4e in the literature, is a 1,2,3,4-tetrahydropyrimidine derivative designed to act as a novel HIV-1 entry inhibitor by targeting the Phe43 cavity of gp120.[4] Its chemical structure and targeted mechanism of action position it as a promising candidate for further drug development.

Mechanism of Action

This compound functions by directly interfering with the initial step of HIV-1 entry: the binding of gp120 to the CD4 receptor. By occupying the Phe43 cavity, this compound allosterically prevents the conformational changes in gp120 that are necessary for subsequent co-receptor binding and membrane fusion.[4] This mechanism effectively neutralizes the virus before it can infect a host cell.

Quantitative Data for this compound

The antiviral efficacy and cytotoxicity of this compound have been quantified in cell-based assays. The following table summarizes the key findings for this compound (compound 4e) and a related compound, gp120-IN-2 (compound 4i), for comparative purposes.[4][5]

| Compound | Target | Assay Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound (4e) | HIV-1 gp120 | SUP-T1 | 2.2 | 100.90 | 45.86 |

| gp120-IN-2 (4i) | HIV-1 gp120 | SUP-T1 | 7.5 | 112.93 | 15.06 |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the viral activity. A lower IC50 indicates greater potency.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells. A higher CC50 indicates lower toxicity.

-

Selectivity Index (SI): The ratio of CC50 to IC50, which is a measure of the compound's therapeutic window. A higher SI is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Anti-HIV-1 Activity Assay

This protocol is a representative method for determining the anti-HIV-1 activity of a compound in a susceptible cell line.

Protocol:

-

Cell Preparation:

-

Culture SUP-T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

-

Infection:

-

Add 50 µL of the diluted compound to the appropriate wells.

-

Add 50 µL of a pre-titered stock of HIV-1 (e.g., NL4-3 strain) to each well. The amount of virus should be sufficient to yield a detectable signal in the absence of inhibitor.

-

Include control wells with cells and virus but no compound (positive control for infection) and wells with cells only (negative control).

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Replication:

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound.

Protocol:

-

Cell Preparation:

-

Seed SUP-T1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Add 100 µL of serial dilutions of this compound to the wells.

-

Include control wells with cells and medium but no compound.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

-

gp120-CD4 Interaction ELISA

This protocol outlines a method to directly measure the inhibition of the gp120-CD4 binding by a compound.

Protocol:

-

Plate Coating:

-

Coat a 96-well ELISA plate with 100 µL of a 1 µg/mL solution of recombinant soluble CD4 (sCD4) in phosphate-buffered saline (PBS) overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with 200 µL of 5% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.

-

-

Inhibitor and gp120 Incubation:

-

Wash the plate three times with PBST.

-

In a separate plate, pre-incubate a constant concentration of recombinant gp120 with serial dilutions of this compound for 1 hour at room temperature.

-

Add 100 µL of the gp120-inhibitor mixture to the sCD4-coated plate and incubate for 2 hours at room temperature.

-

-

Antibody Incubation:

-

Wash the plate three times with PBST.

-

Add 100 µL of a primary antibody against gp120 (e.g., a monoclonal antibody) at an appropriate dilution in 1% BSA/PBS and incubate for 1 hour at room temperature.

-

Wash the plate three times with PBST.

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in 1% BSA/PBS, and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with PBST.

-

Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of 2 M H2SO4.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition of gp120-CD4 binding for each concentration of the inhibitor.

-

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its targeted mechanism of action, potent antiviral activity, and favorable selectivity index warrant further investigation. Future studies should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be crucial to assess its potential as a therapeutic agent. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other inhibitors that target the critical gp120-CD4 interaction.

References

Probing the HIV-1 gp120-CD4 Interaction: A Technical Guide to the Use of Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor is the initial and critical step for viral entry, making it a prime target for therapeutic intervention. Small molecule inhibitors that competitively block this interaction are invaluable tools for studying the structural and dynamic aspects of gp120-CD4 binding and for the development of novel antiretroviral drugs. This guide focuses on the application of such probes, with a particular emphasis on NBD-556, a well-characterized CD4-mimetic compound, as a representative example.

Quantitative Analysis of gp120-CD4 Interaction Probes

Small molecule probes are evaluated based on their binding affinity for gp120 and their potency in inhibiting the gp120-CD4 interaction and subsequent viral entry. The following table summarizes key quantitative data for NBD-556 and its analogs, providing a comparative overview of their efficacy.

| Compound | Assay Type | Target | IC50 (µM) | Binding Affinity (Kd) (µM) | Enthalpy of Binding (ΔH) (kcal/mol) |

| NBD-556 | HIV-1 Entry Inhibition | HIV-1YU2 | 54 - 100 | 3 - 5 | -24.5 |

| NBD-556 | Cell-Cell Fusion Inhibition | H9/HIV-1IIIB & MT-2 cells | ~4.3 | Not Reported | Not Reported |

| NBD-556 | gp120-CD4 ELISA | HIV-1IIIB gp120 | ~8.9 | Not Reported | Not Reported |

| NBD-557 | HIV-1 Entry Inhibition | Not Specified | 58.5 to >100 | 3 - 5 | -24.5 |

| NBD-09027 | Cell-Cell Fusion Inhibition | H9/HIV-1IIIB & MT-2 cells | ~2.3 | Not Reported | Not Reported |

| NBD-09027 | gp120-CD4 ELISA | HIV-1IIIB gp120 | ~6.2 | Not Reported | Not Reported |

| NBD-11008 | Cell-Cell Fusion Inhibition | H9/HIV-1IIIB & MT-2 cells | ~2.5 | Not Reported | Not Reported |

| NBD-11008 | gp120-CD4 ELISA | HIV-1IIIB gp120 | ~13.8 | Not Reported | Not Reported |

Note: IC50 and binding affinity values can vary depending on the specific HIV-1 strain, gp120 construct, and experimental conditions used.

Molecular Interaction Pathway

Small molecule probes like NBD-556 mimic the binding of the Phe43 residue of the CD4 receptor to a conserved pocket on gp120, known as the Phe43 cavity. By occupying this cavity, these inhibitors competitively block the binding of CD4, thereby preventing the conformational changes in gp120 that are necessary for co-receptor binding and subsequent viral fusion and entry.

Caption: Molecular mechanism of gp120-CD4 interaction and its inhibition.

Experimental Workflow for Probe Characterization

The identification and characterization of small molecule inhibitors of the gp120-CD4 interaction typically follow a multi-step experimental workflow, starting with high-throughput screening and progressing to detailed biophysical and functional characterization.

Caption: Workflow for inhibitor screening and characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the gp120-CD4 interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of gp120-CD4 Binding

This assay quantifies the ability of a compound to inhibit the binding of soluble CD4 to immobilized gp120.

Materials:

-

High-binding 96-well microplates

-

Recombinant gp120

-

Recombinant soluble CD4 (sCD4)

-

Biotinylated anti-CD4 antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

-

Test compounds (e.g., NBD-556) dissolved in an appropriate solvent (e.g., DMSO)

Protocol:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant gp120 (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound gp120.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Add 50 µL of serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no sCD4).

-

sCD4 Incubation: Immediately add 50 µL of a fixed concentration of sCD4 to all wells (except the negative control) and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody: Add 100 µL of biotinylated anti-CD4 antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate until sufficient color development is observed (typically 15-30 minutes).

-

Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between a ligand and an analyte.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant gp120 or sCD4 for immobilization

-

Soluble analyte (sCD4 or gp120)

-

Test compounds (e.g., NBD-556)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

-

Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the protein to be immobilized (e.g., gp120) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (e.g., sCD4) over the immobilized gp120 surface at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.

-

After each cycle, regenerate the sensor surface with an injection of the regeneration solution to remove the bound analyte.

-

-

Inhibition Assay:

-

To determine the inhibitory effect of a small molecule, pre-incubate a fixed concentration of the analyte (e.g., sCD4) with varying concentrations of the test compound.

-

Inject these mixtures over the immobilized gp120 surface and measure the binding response.

-

A decrease in the binding response indicates inhibition.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

For inhibition assays, calculate the IC50 value from the dose-response curve.

-

Fluorescence Polarization (FP) Assay for High-Throughput Screening

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Materials:

-

Fluorescently labeled probe (e.g., a fluorescein-labeled CD4-mimetic peptide or a small molecule inhibitor)

-

Recombinant gp120

-

384-well black microplates

-

FP-capable plate reader

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds in DMSO

Protocol:

-

Assay Setup:

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the test compounds at various concentrations.

-

Add a solution containing the fluorescently labeled probe and recombinant gp120 at optimized concentrations to each well. The final concentrations should be such that a significant portion of the probe is bound to gp120 in the absence of an inhibitor.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis:

-

The binding of the small fluorescent probe to the large gp120 protein will result in a high polarization value.

-

Competitive inhibitors will displace the fluorescent probe from gp120, leading to a decrease in the polarization value.

-

Calculate the percentage of inhibition and determine the IC50 values for the active compounds.

-

This guide provides a comprehensive overview of the use of small molecule probes for studying the gp120-CD4 interaction. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding this critical step in HIV-1 infection and discovering new therapeutic agents.

An In-depth Technical Guide to the Target Specificity and Selectivity of gp120-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

gp120-IN-1 is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It exerts its antiviral activity by specifically targeting the viral envelope glycoprotein gp120, a critical component for viral attachment and entry into host cells. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Introduction

The HIV-1 envelope glycoprotein (Env) is a trimer of gp120 and gp41 heterodimers that mediates the initial stages of viral infection. The gp120 subunit is responsible for binding to the primary cellular receptor, CD4, and a coreceptor, typically CCR5 or CXCR4. This interaction triggers conformational changes in gp120 and gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. Due to its essential role in the viral life cycle, gp120 is a prime target for the development of antiviral therapeutics.

This compound is a 1,2,3,4-tetrahydropyrimidine derivative designed to act as a novel entry inhibitor. It specifically targets a highly conserved region on gp120 known as the "Phe43 cavity," so named because it is the binding site for the phenylalanine residue at position 43 of the CD4 receptor. By occupying this cavity, this compound competitively inhibits the binding of gp120 to CD4, thereby preventing the initial step of viral entry.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a snapshot of its potency and therapeutic window.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 2.2 µM | - | - | [1] |

| CC50 | 100.90 µM | SUP-T1 | - | [1] |

| Selectivity Index (SI) | >45 | - | - | Calculated |

IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the host cells. Selectivity Index (SI): Calculated as CC50 / IC50, this value indicates the therapeutic window of the compound. A higher SI value is desirable, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Target Specificity and Selectivity

The primary target of this compound is the Phe43 cavity of the HIV-1 gp120 glycoprotein. This has been confirmed through molecular modeling studies and the observation that mutations in this cavity can confer resistance to this class of inhibitors. The specificity of this compound for this target is a key aspect of its mechanism of action.

While comprehensive selectivity profiling data for this compound against a broad panel of other viral or cellular targets is not publicly available, the high selectivity index suggests a favorable safety profile with minimal off-target effects at its effective antiviral concentrations. Inhibitors targeting the Phe43 cavity are generally expected to have high specificity for HIV-1 gp120 due to the unique structural features of this binding pocket. However, as with any drug candidate, thorough off-target screening is a critical step in preclinical development. Some inhibitors targeting the Phe43 cavity have shown modest activity against HIV-1 reverse transcriptase, suggesting potential for dual-target inhibition.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of this compound and similar HIV-1 entry inhibitors. These protocols are based on established methods in the field and are representative of the assays likely used in the original research.

Anti-HIV-1 Assay (Cell-based)

This assay determines the concentration of the inhibitor required to prevent HIV-1 infection of a susceptible cell line.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes)

-

HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)

-

This compound stock solution (in DMSO)

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the culture medium from the cells and add 100 µL of the diluted inhibitor to each well.

-

Add 100 µL of HIV-1 viral stock (at a predetermined optimal dilution) to each well. Include wells with virus only (positive control) and cells only (negative control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability of the host cells.

Materials:

-

SUP-T1 cells (a human T-cell lymphoma line)

-

This compound stock solution (in DMSO)

-

Complete growth medium (RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed SUP-T1 cells in a 96-well plate at a density of 5 x 104 cells per well.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the diluted inhibitor to each well. Include wells with cells and medium only (negative control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the initial steps of HIV-1 entry into a host T-cell and the point of inhibition by this compound.

Caption: HIV-1 entry pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound's antiviral activity.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action. Its specificity for the highly conserved Phe43 cavity on gp120 provides a strong rationale for its potent antiviral activity and favorable selectivity index. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other compounds in its class. Further studies to elucidate its broader selectivity profile and in vivo efficacy are warranted to fully assess its therapeutic potential.

References

In Vitro Characterization of gp120-IN-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of gp120-IN-1, a potent inhibitor of the HIV-1 envelope glycoprotein gp120. The document details its mechanism of action, summarizes its antiviral activity with quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction: Targeting HIV-1 Entry

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapies. This process is mediated by the viral envelope glycoprotein complex, which consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.[1][2] The gp120 protein is essential for the virus to attach to host cells by binding to the CD4 receptor, primarily found on helper T-cells.[2][3][4] This initial binding triggers a series of conformational changes in both gp120 and gp41, leading to the fusion of the viral and host cell membranes and subsequent viral entry.[2][5]

Gp120 inhibitors are a class of antiviral drugs that block this crucial interaction between the virus and the host cell.[1] By binding to gp120, these inhibitors prevent the initial attachment to the CD4 receptor, effectively halting the viral entry process.[1] this compound (also known as compound 4e) is a novel, potent HIV-1 gp120 inhibitor that demonstrates significant anti-HIV-1 activity by targeting a specific, conserved region within gp120 known as the "Phe43 cavity".[6]

Mechanism of Action of this compound

The antiviral activity of this compound stems from its ability to inhibit gp120-mediated virus entry into cells.[6] The HIV-1 entry process is a multi-step cascade:

-

Attachment : The viral gp120 protein first binds to the CD4 receptor on the surface of the host T-cell.[5]

-

Conformational Change : This binding induces significant structural rearrangements within gp120, exposing a binding site for a co-receptor (typically CCR5 or CXCR4).[5]

-

Co-receptor Binding : gp120 then engages with the co-receptor.[5]

-

Fusion : This dual engagement triggers further conformational changes in the gp41 protein, which inserts a fusion peptide into the host cell membrane, bringing the viral and cellular membranes together and allowing the viral core to enter the cell cytoplasm.[5]

This compound acts at the very first stage of this process. It binds directly to the Phe43 cavity on gp120, a pocket that is critical for the CD4 binding interaction.[6][7] By occupying this site, this compound physically obstructs the binding of gp120 to the CD4 receptor, thereby preventing viral attachment and subsequent entry.

Quantitative Data Presentation

The in vitro antiviral efficacy and cytotoxicity of this compound have been quantified to assess its therapeutic potential. The key parameters are the half-maximal inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI).

| Parameter | Value | Cell Line | Description | Reference |

| IC50 | 2.2 µM | - | Concentration at which this compound inhibits 50% of viral activity. | [6] |

| CC50 | 100.90 µM | SUP-T1 | Concentration at which this compound causes 50% cytotoxicity to host cells. | [6] |

| SI | 45.9 | - | Selectivity Index (CC50/IC50), indicating the therapeutic window. |

Note: The Selectivity Index (SI) was calculated based on the provided IC50 and CC50 values.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antiviral compound's in vitro characteristics. The following sections describe standard protocols for determining the IC50 and CC50 values of this compound.

Pseudovirus Neutralization Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit viral entry using single-cycle, replication-incompetent pseudoviruses. These viruses carry the HIV-1 envelope protein (gp120/gp41) on their surface and a reporter gene (e.g., luciferase) in their genome.

Materials:

-

HEK293T cells

-

HIV-1 Env-pseudotyped virus (luciferase reporter)

-

Target cells (e.g., TZM-bl or U87-CD4-CXCR4 cells)

-

This compound compound

-

Cell culture medium (DMEM with 10% FBS)

-

Luciferase assay reagent (e.g., Promega)

-

96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus-Compound Incubation: In a separate plate, mix the diluted compound with a standardized amount of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the seeded target cells and add the virus-compound mixture to the wells. Include controls for "virus only" (no compound) and "cells only" (no virus).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Measurement: After incubation, remove the supernatant, wash the cells with PBS, and add cell lysis buffer. Transfer the cell lysate to a white 96-well assay plate.[8]

-

Data Acquisition: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.[8]

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the "virus only" control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CC50 Determination)

This assay measures the cytotoxicity of this compound to the host cells used in the antiviral assays, ensuring that the observed viral inhibition is not due to cell death. The MTT assay is a common colorimetric method for this purpose.

Materials:

-

SUP-T1 cells (or other relevant cell line)[6]

-

This compound compound

-

Cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed SUP-T1 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells per well).

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include "cells only" controls (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Analysis: Calculate the percent cell viability for each compound concentration relative to the "cells only" control. Determine the CC50 value by plotting the percent viability against the log of the compound concentration.

References

- 1. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]

- 3. gp120 | NIH [clinicalinfo.hiv.gov]

- 4. HIV gp120 Proteins, Antibodies, Genes, and ELISAs [sinobiological.com]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Phe43 Cavity of HIV-1 gp120 and the Inhibitor gp120-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenylalanine 43 (Phe43) cavity, a critical druggable target on the HIV-1 envelope glycoprotein gp120, and the entry inhibitor gp120-IN-1 that targets this site. This document details the molecular interactions, mechanism of action, and relevant experimental methodologies for studying this target and inhibitor class.

Introduction: The Phe43 Cavity as a Target for HIV-1 Entry Inhibition

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This interaction triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent binding to the coreceptor leads to further conformational rearrangements in the gp41 transmembrane protein, ultimately resulting in the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[2]

A key feature of the gp120-CD4 interaction is the insertion of the phenylalanine residue at position 43 (Phe43) of the CD4 receptor into a conserved, hydrophobic pocket on the surface of gp120.[2][3] This pocket, known as the Phe43 cavity , is a highly attractive target for the development of small-molecule HIV-1 entry inhibitors.[3] Compounds that can bind to this cavity can act as CD4 mimetics (CD4mc), either by directly competing with CD4 binding or by inducing conformational changes in gp120 that prematurely inactivate the viral entry machinery.[3]

This compound: A Potent Inhibitor Targeting the Phe43 Cavity

This compound is a potent HIV-1 entry inhibitor belonging to the 1,2,3,4-tetrahydropyrimidine class of compounds.[1] It has been designed to target the Phe43 cavity of gp120, thereby inhibiting the gp120-CD4 interaction.[1]

Mechanism of Action

This compound and its analogs are designed to mimic the key interactions of the Phe43 residue of CD4 within the gp120 cavity. The proposed mechanism of action involves the inhibitor binding to the Phe43 cavity, which can lead to two primary antiviral effects:

-

Competitive Inhibition: By occupying the Phe43 cavity, the inhibitor directly blocks the binding of the CD4 receptor to gp120, thus preventing the initial step of viral attachment.

-

Induction of Non-productive Conformations: Similar to CD4 binding, some small molecules targeting the Phe43 cavity can induce conformational changes in gp120. However, in the absence of a cellular target in close proximity, these conformational changes can lead to an irreversible, inactive state of the gp120/gp41 complex, rendering the virus non-infectious.

The following diagram illustrates the HIV-1 entry process and the inhibitory action of compounds targeting the Phe43 cavity.

Quantitative Data for Phe43 Cavity Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant small-molecule inhibitors targeting the Phe43 cavity.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound (4e) | 93IN101 (Clade C) | 2.2 | 100.90 | 45.86 | [1] |

| Analog 4a | 93IN101 (Clade C) | 5.8 | > 200 | > 34.48 | [1] |

| Analog 4b | 93IN101 (Clade C) | 4.5 | > 200 | > 44.44 | [1] |

| Analog 4c | 93IN101 (Clade C) | 3.1 | 145.6 | 46.97 | [1] |

| Analog 4d | 93IN101 (Clade C) | 2.5 | 120.7 | 48.28 | [1] |

Table 2: Comparative Activity of Other Phe43 Cavity Inhibitors

| Compound | HIV-1 Strain(s) | IC50 Range (µM) | CC50 (µM) | Reference(s) |

| NBD-556 | Various | ~5-20 | >100 | [4] |

| JRC-II-191 | Various | ~1-10 | >100 | [4] |

| BMS-806 | HXBc2 | ~0.02 | >100 | [5] |

Table 3: Binding Affinity Data (Illustrative for gp120-CD4 Interaction)

| Interacting Molecules | Technique | KD (nM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| gp120 - sCD4 | SPR | ~10-40 | ~1 x 105 | ~1 x 10-3 | - | - | [6] |

| gp120 - sCD4 | ITC | - | - | - | -97.9 (at 4°C) | - | [7] |

| gp120 - 17b antibody | ITC | - | - | - | -28.9 | - | [8] |

Note: Specific binding affinity data for this compound were not publicly available at the time of this guide's compilation. The data for the gp120-CD4 interaction are provided for context.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of inhibitors targeting the gp120 Phe43 cavity. The following sections describe the protocols for key in vitro assays.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to determine the concentration at which an inhibitor can block viral entry and subsequent gene expression.

Principle: The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 entry and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced is proportional to the level of viral infection.

Protocol Outline:

-

Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to form a monolayer.

-

Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.

-

Virus and Compound Incubation: A known amount of HIV-1 (typically a pseudovirus expressing the envelope of interest) is pre-incubated with the diluted compound for a defined period (e.g., 1 hour at 37°C).

-

Infection: The virus-compound mixture is added to the TZM-bl cells.

-

Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.

-

Data Analysis: The percentage of neutralization is calculated relative to control wells (virus only, no inhibitor). The IC50 value (the concentration of inhibitor that reduces viral infection by 50%) is determined by non-linear regression analysis.

Exemplary Parameters:

-

Cells: TZM-bl cells at a density of 1 x 104 cells/well.[9][10]

-

Virus: HIV-1 pseudovirus at a dilution that yields a luminescence signal of at least 10 times the background.

-

Compound Concentrations: Typically, a 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Incubation Times: 1-hour pre-incubation of virus and compound, followed by a 48-hour infection period.[11]

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which the test compound is toxic to the host cells, which is crucial for calculating the selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: The same cell line used for the neutralization assay (e.g., TZM-bl or another relevant cell line) is seeded in a 96-well plate.

-

Compound Addition: Serial dilutions of the test compound are added to the cells.

-

Incubation: The plate is incubated for the same duration as the neutralization assay (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer (typically at 570 nm).

-

Data Analysis: The percentage of cytotoxicity is calculated relative to control wells (cells only, no compound). The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by non-linear regression analysis.

Binding Affinity Determination

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Protocol Outline:

-

Sample Preparation: The gp120 protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer.

-

Titration: A series of small injections of the inhibitor are made into the protein solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Exemplary Parameters:

-

Protein Concentration (in cell): 10-50 µM of purified gp120.

-

Ligand Concentration (in syringe): 10-20 times the protein concentration.

-

Temperature: 25°C.

-

Buffer: Phosphate-buffered saline (PBS) or another suitable buffer with a low ionization enthalpy.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and the equilibrium dissociation constant (KD).

Protocol Outline:

-

Ligand Immobilization: The gp120 protein is immobilized onto the surface of a sensor chip.

-

Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the inhibitor are monitored in real-time by detecting changes in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove the bound inhibitor from the gp120 surface, preparing it for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Exemplary Parameters:

-

Immobilization: gp120 immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Concentrations: A series of concentrations of the inhibitor, typically spanning at least one order of magnitude above and below the expected KD.

-

Flow Rate: 30 µL/min.

-

Temperature: 25°C.